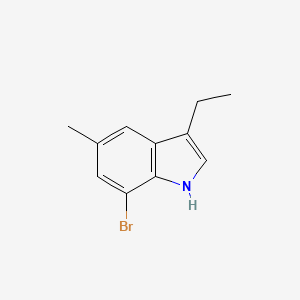
7-Bromo-3-ethyl-5-methyl-1H-indole
Vue d'ensemble
Description
“7-Bromo-3-ethyl-5-methyl-1H-indole” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Applications De Recherche Scientifique
Indole Synthesis and Chemical Transformations
Indole compounds, including 7-Bromo-3-ethyl-5-methyl-1H-indole, are of significant interest in organic chemistry due to their applications in synthesizing various heterocyclic compounds. The classification and synthesis of indoles have been extensively studied, presenting frameworks for indole syntheses that are applicable to a wide range of derivatives. These methods allow for the construction of indole nuclei through various strategic approaches, highlighting the versatility and importance of indole compounds in synthetic organic chemistry (Taber & Tirunahari, 2011).
Functionalization of Indoles
The functionalization of indoles at specific positions is crucial for creating bioactive compounds. Techniques such as C2-functionalization via umpolung, a method that involves polarity inversion, have been developed to access indole derivatives that are challenging to synthesize using conventional reactivity. This approach has opened new avenues for synthesizing indole derivatives with substantial importance in pharmaceutical chemistry (Deka, Deb, & Baruah, 2020).
Pharmacological Applications
Indole derivatives exhibit a wide range of pharmacological activities. Research on indole-3-carbinol (I3C) and its derivatives has shown their protective effects on chronic liver injuries through various mechanisms, including anti-oxidant, immunomodulatory, and anti-inflammatory effects (Wang et al., 2016). Additionally, plant-based indole alkaloids have been recognized for their rich pharmacological activities, contributing to the identification of new lead compounds for various diseases (Omar et al., 2021).
Antiviral Agents
Indole-containing compounds have been identified as promising scaffolds for drug discovery, particularly as antiviral agents. The unique property of indole derivatives to mimic the structure of peptides and bind reversibly to enzymes has been exploited in the development of novel drugs with diverse modes of action (Zhang, Chen, & Yang, 2014).
Antimicrobial Activity
Recent developments in the synthesis of indole and its derivatives have highlighted their antimicrobial potential. A significant amount of research has been focused on synthesizing indole derivatives and evaluating their antimicrobial properties, which could lead to the development of efficient antimicrobial drugs (Kaur et al., 2019).
Orientations Futures
The future directions for “7-Bromo-3-ethyl-5-methyl-1H-indole” could involve further investigation into its synthesis methods, chemical reactions, mechanism of action, and biological activities. Given the importance of indole derivatives in natural products and drugs, there is potential for “this compound” to be explored for newer therapeutic possibilities .
Propriétés
IUPAC Name |
7-bromo-3-ethyl-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-3-8-6-13-11-9(8)4-7(2)5-10(11)12/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUKXWJNZIMKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1450570.png)

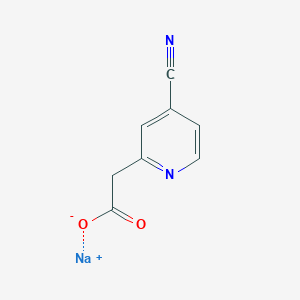
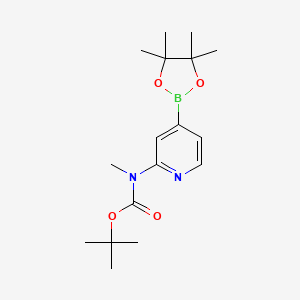
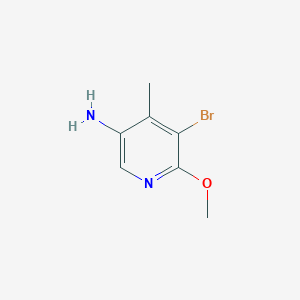
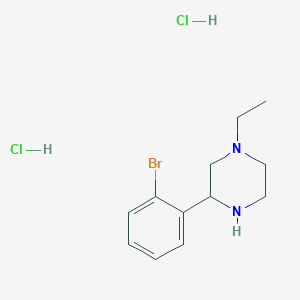

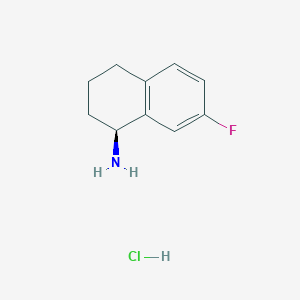
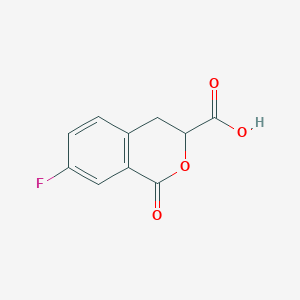
![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B1450581.png)


![1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene](/img/structure/B1450588.png)
